molecular formula C20H23NO B14365338 3,4-Diphenyl-1-oxa-4-azaspiro[4.5]decane CAS No. 91708-15-5

3,4-Diphenyl-1-oxa-4-azaspiro[4.5]decane

Katalognummer: B14365338
CAS-Nummer: 91708-15-5
Molekulargewicht: 293.4 g/mol
InChI-Schlüssel: FJPQFCWJOOLQKF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4-Diphenyl-1-oxa-4-azaspiro[45]decane is a spirocyclic compound characterized by a unique structure where a spiro atom connects two rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Diphenyl-1-oxa-4-azaspiro[4.5]decane typically involves the reaction of diphenylamine with appropriate reagents to form the spirocyclic structure. One common method includes the cyclization of diphenylamine with an epoxide under acidic conditions . The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired spiro compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing catalysts to increase yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

3,4-Diphenyl-1-oxa-4-azaspiro[4.5]decane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as halides, amines, and alcohols in the presence of suitable catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

3,4-Diphenyl-1-oxa-4-azaspiro[4.5]decane has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3,4-Diphenyl-1-oxa-4-azaspiro[4.5]decane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3,4-Diphenyl-1-oxa-4-azaspiro[4.5]decane is unique due to its specific spirocyclic structure and the presence of diphenyl groups. This gives it distinct chemical and biological properties, making it valuable for various applications in research and industry.

Eigenschaften

CAS-Nummer

91708-15-5

Molekularformel

C20H23NO

Molekulargewicht

293.4 g/mol

IUPAC-Name

3,4-diphenyl-1-oxa-4-azaspiro[4.5]decane

InChI

InChI=1S/C20H23NO/c1-4-10-17(11-5-1)19-16-22-20(14-8-3-9-15-20)21(19)18-12-6-2-7-13-18/h1-2,4-7,10-13,19H,3,8-9,14-16H2

InChI-Schlüssel

FJPQFCWJOOLQKF-UHFFFAOYSA-N

Kanonische SMILES

C1CCC2(CC1)N(C(CO2)C3=CC=CC=C3)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.